

# Structural Elucidation of 1-Benzhydrylazetidin-3-yl 2-cyanoacetate: A Technical Overview

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## Compound of Interest

Compound Name: 1-Benzhydrylazetidin-3-yl 2-cyanoacetate

Cat. No.: B044503

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## Introduction

**1-Benzhydrylazetidin-3-yl 2-cyanoacetate**, with the Chemical Abstracts Service (CAS) registry number 116574-14-2, is a chemical compound of interest in pharmaceutical and fine chemical synthesis.<sup>[1]</sup> Its molecular structure incorporates a bulky benzhydryl group attached to a strained four-membered azetidine ring, which is further functionalized with a 2-cyanoacetate ester. This combination of moieties suggests its potential as a versatile building block in the development of novel therapeutic agents and other complex organic molecules. This document provides a summary of the available information regarding its structure, synthesis, and physical properties.

## Molecular Structure and Properties

The fundamental characteristics of **1-Benzhydrylazetidin-3-yl 2-cyanoacetate** are summarized in the table below.

Property	Value	Reference
CAS Number	116574-14-2	[1][2]
Molecular Formula	C <sub>19</sub> H <sub>18</sub> N <sub>2</sub> O <sub>2</sub>	[2]
Molecular Weight	306.4 g/mol	[2]
Synonyms	Cyanoacetic acid 1-(diphenylmethyl)-3-azetidiny ester, (1-benzhydrylazetidin-3-yl) 2-cyanoacetate	[2][3]

## Synthesis

The primary route for the synthesis of **1-Benzhydrylazetidin-3-yl 2-cyanoacetate** involves the esterification of 1-benzhydrylazetidin-3-ol with cyanoacetic acid.[1] While detailed, peer-reviewed experimental protocols are not readily available in the public domain, a patent application describes a method aimed at optimizing this reaction. The key aspect of this patented method is the continuous removal of water generated during the esterification process. This is achieved by circulating the reaction mixture through an external dewatering system. This technique is reported to significantly improve the reaction yield to over 93% by shifting the equilibrium towards the product and minimizing the loss of starting materials.[4]

A generalized workflow for the synthesis is depicted in the diagram below.

Caption: Generalized workflow for the synthesis of **1-Benzhydrylazetidin-3-yl 2-cyanoacetate**.

## Experimental Data

Despite a comprehensive search of scientific literature and chemical databases, specific experimental data for the structural elucidation of **1-Benzhydrylazetidin-3-yl 2-cyanoacetate**, such as <sup>1</sup>H NMR, <sup>13</sup>C NMR, and mass spectrometry, is not publicly available at this time. Chemical suppliers list the compound for sale, but do not provide detailed analytical data.[3][5]

## Conclusion

**1-Benzhydrylazetidin-3-yl 2-cyanoacetate** is a known chemical entity with a defined synthesis route from 1-benzhydrylazetidin-3-ol and cyanoacetic acid. A patented method suggests that high yields can be achieved by implementing a continuous water removal strategy during the synthesis. However, a significant gap exists in the publicly available scientific literature regarding its detailed experimental characterization. The lack of published  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry data precludes a full structural elucidation in this technical guide. Further research and publication of this data are necessary to fully characterize this compound and facilitate its broader application in research and development.

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